![molecular formula C19H14N2OS2 B2896378 2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine CAS No. 478067-46-8](/img/structure/B2896378.png)

2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

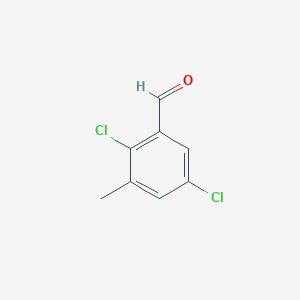

“2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine” is a chemical compound with the linear formula C11H10N2S . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Detailed molecular structure analysis of “this compound” is not available in the retrieved sources.Chemical Reactions Analysis

Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Specific chemical reactions involving “this compound” are not detailed in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine derivatives have been explored for their potential in drug development due to the bioactivity of pyrimidine structures. Stolarczyk et al. (2021) synthesized a series of 5-hydroxymethylpyrimidines, varying in the 4-position, which included derivatives with benzylsulfanyl groups. Their study highlighted that compounds with bulky constituents exhibit better anticancer properties, although at moderate levels. This research underscores the importance of structural modification in enhancing the therapeutic potential of pyrimidine derivatives (Stolarczyk et al., 2021).

Solid-State Fluorescence Properties

The study by Yokota et al. (2012) focused on the synthesis and fluorescence properties of novel pyrimidine derivatives. Among the synthesized compounds, those with amino and benzylamino groups on the pyrimidine ring, structurally similar to this compound, showed promising solid-state fluorescence. This suggests potential applications in material science, particularly in the development of fluorescent materials for sensing and imaging technologies (Yokota et al., 2012).

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal potentials of pyrimidine derivatives have been a subject of interest in the quest for new therapeutic agents. Alsaedi et al. (2019) synthesized pyrazolopyrimidine ring systems containing phenylsulfonyl moiety, showing that several derivatives exhibited antimicrobial activity surpassing that of reference drugs. This indicates the promising role of this compound derivatives in antimicrobial therapy (Alsaedi et al., 2019).

Chemotherapeutic Applications

Research into dual thymidylate synthase and dihydrofolate reductase inhibitors by Gangjee et al. (2008) led to the synthesis of compounds based on the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold. These compounds, including those similar to this compound, were identified as potent inhibitors, showcasing the potential of these derivatives in the development of chemotherapeutic agents (Gangjee et al., 2008).

Wirkmechanismus

Target of Action

The primary targets of 2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

This compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to changes in cell behavior and function.

Pharmacokinetics

The compound’s structure suggests it may have good drug-like properties .

Result of Action

The result of this compound’s action is the disruption of normal cell growth, differentiation, migration, and metabolism due to the inhibition of protein kinases . This can lead to changes in cell behavior and function, and in the context of cancer cells, it may result in the inhibition of tumor growth.

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-4-phenoxythieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS2/c1-3-7-14(8-4-1)13-24-19-20-16-11-12-23-17(16)18(21-19)22-15-9-5-2-6-10-15/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWZEQWRQDJZDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)OC4=CC=CC=C4)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2896296.png)

![Benzo[d]thiazol-6-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2896301.png)

![7-chloro-2-[({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2896306.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethan-1-one](/img/structure/B2896307.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2896311.png)

![[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2896312.png)

![7-Phenylmethoxycarbonyl-7-azaspiro[3.5]non-2-ene-2-carboxylic acid](/img/structure/B2896315.png)

![N-(4-chloro-3-fluorophenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2896316.png)

![1'-Benzyl-5'-ethoxy-4-hydroxyspiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B2896317.png)